N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-4-11-23-17-10-7-15(21-13(2)24)12-18(17)27-20(23)22-19(25)14-5-8-16(26-3)9-6-14/h1,5-10,12H,11H2,2-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAFRXQSFDMXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide to form the benzothiazole core.
Introduction of the Acetamido Group: The benzothiazole intermediate is then reacted with acetic anhydride to introduce the acetamido group.
Alkylation with Propargyl Bromide: The acetamido-benzothiazole is further alkylated with propargyl bromide in the presence of a base such as sodium hydroxide to introduce the prop-2-yn-1-yl group.
Coupling with 4-Methoxybenzoyl Chloride: Finally, the resulting intermediate is coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and methoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with altered functional groups .
Scientific Research Applications
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impact
Table 1: Key Structural Differences in Benzothiazole Derivatives
Key Observations :
- Benzylidene (): Aromatic bulk increases π-π interactions but reduces solubility .
- Benzamide Modifications :
Hydrogen Bonding and Crystal Packing
- Target Compound: The 6-acetamido group acts as a dual hydrogen-bond donor/acceptor, while the 4-methoxy group participates in weak C–H···O interactions. This contrasts with BA92428’s sulfonyl group, which forms stronger S=O···H–N bonds .
- Compound : The chloro substituent and benzylidene group create a halogen-bonding network absent in the target compound, leading to distinct packing motifs .
Biological Activity
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Component | Molecular Formula |
|---|---|
| This compound | C19H19N3O3S |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range (e.g., HCC827 IC50 6.26 ± 0.33 μM) in 2D assays compared to higher IC50 values in 3D assays, indicating a more effective action in two-dimensional cultures .
The biological activity of these compounds is often attributed to their ability to interact with DNA. Studies show that benzothiazole derivatives predominantly bind within the minor groove of AT-DNA, which may disrupt cellular replication processes and induce apoptosis in cancer cells . The presence of functional groups such as acetamido and propynyl moieties enhances their binding affinity and biological effectiveness.
Antimicrobial Activity
In addition to antitumor properties, this compound exhibits promising antimicrobial activity. Testing against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli revealed significant inhibition zones. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines .
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives:
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on lung cancer cells.
- Findings : Compounds similar to N-[...] showed a dose-dependent inhibition of cell proliferation with significant apoptosis induction.
- Study on Antimicrobial Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
